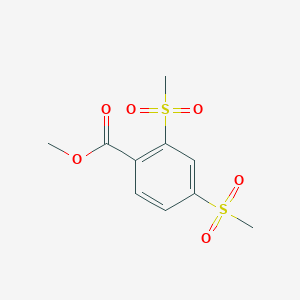
1-Methylisoquinolin-5-amine
Descripción general
Descripción
1-Methylisoquinolin-5-amine is an organic compound with the molecular formula C10H10N2 . It has a molecular weight of 158.2 . The IUPAC name for this compound is 1-methyl-5-isoquinolinamine . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2/c1-7-8-3-2-4-10(11)9(8)5-6-12-7/h2-6H,11H2,1H3 . This indicates that the compound has a complex structure with multiple rings.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 212-214 degrees Celsius .Aplicaciones Científicas De Investigación
Endogenous Brain Amines and Parkinsonism
1-Methylisoquinolin-5-amine and related compounds have been studied for their presence as endogenous amines in the brain and their potential link to parkinsonism. Research has identified 1,2,3,4-tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline in rat and human brains, suggesting a possible role in inducing parkinsonism. Notably, these compounds are structurally similar to known Parkinson's disease-inducing agents, and their levels have been found to vary in patients with Parkinson's disease (Kohno et al., 1986); (Kotake et al., 1995); (Niwa et al., 1991).
Chemical Synthesis and Reactivity
Various studies have focused on the chemical synthesis and reactivity of this compound and its derivatives. These include amination of nitroisoquinolines, redox annulations with electron-deficient o-tolualdehydes, and reactivity studies leading to benzo[a]-quinolizine derivatives (Woźniak & Nowak, 1994); (Paul et al., 2019); (Abdallah et al., 2002).
Antitumor Activity
Research into the antitumor properties of isoquinoline derivatives, including those of this compound, has been conducted. Studies demonstrate the synthesis and evaluation of various isoquinoline-1-carboxaldehyde thiosemicarbazones for antineoplastic activity, showing promise in treatments for certain types of leukemia (Liu et al., 1995).
Neuroprotective and Pharmacological Effects
Several studies have investigated the neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives. This includes their potential in treating neurological disorders such as Parkinson's disease, as well as their pharmacological effects on blood pressure, respiration, and smooth muscle (Kotake et al., 2005); (Fassett & Hjort, 1938).
Safety and Hazards
Propiedades
IUPAC Name |
1-methylisoquinolin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-8-3-2-4-10(11)9(8)5-6-12-7/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDMNBWTHOKXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433691 | |
| Record name | 1-methylisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20335-61-9 | |
| Record name | 1-methylisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

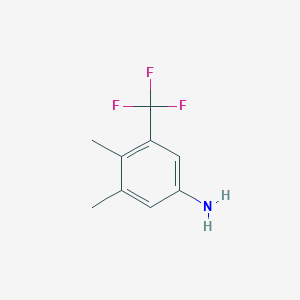
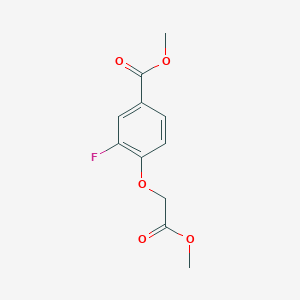
![N-Methyl-N-[(3R)-piperidin-3-yl]acetamide hydrochloride](/img/structure/B3049276.png)
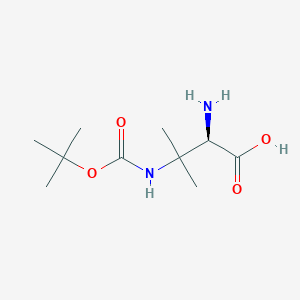
![tert-Butyl 3-amino-6,6-dimethyl-2-(propionyloxy)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B3049279.png)
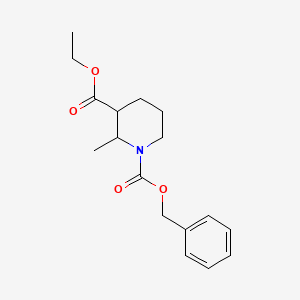
![N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride](/img/structure/B3049282.png)
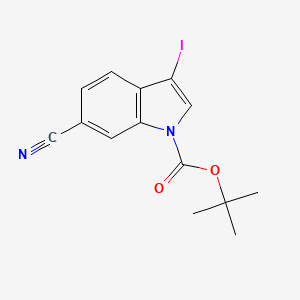
![tert-Butyl 4-methyl-3,5-dioxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3049285.png)
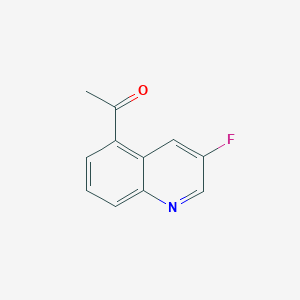

![[1,1'-Biphenyl]-4-thiol, 4'-methyl-](/img/structure/B3049293.png)

